REACTION_CXSMILES
|
C([C:5]1[C:6]([CH2:18][O:19][SiH](C)C)=[C:7]([N:11]2[CH2:14][C:13]([F:16])([F:15])[C:12]2=[O:17])[CH:8]=[CH:9][CH:10]=1)(C)(C)C.O.C([O-])(O)=O.[Na+]>C(#N)C>[OH:19][CH2:18][C:6]1[CH:5]=[CH:10][CH:9]=[CH:8][C:7]=1[N:11]1[CH2:14][C:13]([F:15])([F:16])[C:12]1=[O:17] |f:2.3|
|
Name
|
compound 3a
|
Quantity
|
0.19 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=CC1)N1C(C(C1)(F)F)=O)CO[SiH](C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OCC1=C(C=CC=C1)N1C(C(C1)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |